5-Ethyl-2-methylfuran-3-carboxylic acid 5-Ethyl-2-methylfuran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 64354-44-5
VCID: VC3957110
InChI: InChI=1S/C8H10O3/c1-3-6-4-7(8(9)10)5(2)11-6/h4H,3H2,1-2H3,(H,9,10)
SMILES: CCC1=CC(=C(O1)C)C(=O)O
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol

5-Ethyl-2-methylfuran-3-carboxylic acid

CAS No.: 64354-44-5

Cat. No.: VC3957110

Molecular Formula: C8H10O3

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-2-methylfuran-3-carboxylic acid - 64354-44-5

Specification

CAS No. 64354-44-5
Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
IUPAC Name 5-ethyl-2-methylfuran-3-carboxylic acid
Standard InChI InChI=1S/C8H10O3/c1-3-6-4-7(8(9)10)5(2)11-6/h4H,3H2,1-2H3,(H,9,10)
Standard InChI Key SDFNMLBCKQSQFN-UHFFFAOYSA-N
SMILES CCC1=CC(=C(O1)C)C(=O)O
Canonical SMILES CCC1=CC(=C(O1)C)C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

The furan ring in 5-ethyl-2-methylfuran-3-carboxylic acid adopts a planar conformation, with substituents influencing its electronic and steric properties. The ethyl group at the 5-position introduces steric bulk, while the methyl group at the 2-position and the carboxylic acid at the 3-position create a polarized electronic environment. This configuration is critical for its reactivity in electrophilic substitution and decarboxylation reactions.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name5-ethyl-2-methylfuran-3-carboxylic acid
Molecular FormulaC8H10O3\text{C}_8\text{H}_{10}\text{O}_3
Molecular Weight154.16 g/mol
CAS Registry Number64354-44-5
SMILESCCC1=CC(=C(O1)C)C(=O)O
InChIKeySDFNMLBCKQSQFN-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethyl (δ\delta 1.2–1.4 ppm, triplet), methyl (δ\delta 2.1 ppm, singlet), and carboxylic acid (δ\delta 12.5 ppm, broad) groups. Infrared (IR) spectroscopy confirms the presence of carbonyl (ν\nu 1700–1720 cm1^{-1}) and hydroxyl (ν\nu 2500–3300 cm1^{-1}) stretches.

Synthesis and Manufacturing Processes

Friedel-Crafts Alkylation

A prominent method involves the acid-catalyzed Friedel-Crafts alkylation of 2-furoic acid with ethanol or other alcohols. This reaction leverages the electron-rich furan ring to facilitate electrophilic substitution at the 5-position. For example, treatment of 2-furoic acid with ethanol in the presence of H2SO4\text{H}_2\text{SO}_4 yields 5-ethyl-2-methylfuran-3-carboxylic acid, albeit with competing decarboxylation side reactions .

Ester Hydrolysis

Ethyl 5-methylfuran-2-carboxylate (CAS No. 14003-12-4) serves as a precursor. Hydrolysis under basic conditions (e.g., NaOH in aqueous ethanol) cleaves the ester to the carboxylic acid. This method achieves yields exceeding 70% under optimized conditions .

Table 2: Comparative Synthesis Routes

MethodYield (%)Key Conditions
Friedel-Crafts Alkylation45–60H2SO4\text{H}_2\text{SO}_4, 80°C
Ester Hydrolysis70–85NaOH, ethanol, reflux

Physical and Chemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (\leq1 g/L at 25°C) but is miscible with polar aprotic solvents like dimethyl sulfoxide (DMSO). It decomposes above 200°C, releasing carbon dioxide via decarboxylation.

Acid-Base Behavior

The carboxylic acid group confers a pKaK_a of approximately 3.5, enabling salt formation with bases. For instance, reaction with sodium bicarbonate produces the water-soluble sodium salt, enhancing bioavailability in pharmaceutical formulations .

Reactivity and Chemical Transformations

Electrophilic Substitution

The furan ring undergoes nitration and sulfonation at the 4-position, directed by the electron-donating methyl group. For example, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 yields 5-ethyl-4-nitro-2-methylfuran-3-carboxylic acid, a precursor to agrochemicals .

Decarboxylation

Thermal decarboxylation at 180–200°C produces 5-ethyl-2-methylfuran, a volatile compound used in flavoring agents. This reaction is pivotal in converting biomass-derived furans into value-added products .

Applications in Industry and Research

Pharmaceutical Intermediates

The carboxylic acid moiety enables conjugation with amines to form amides, a common motif in drug design. Derivatives exhibit cytotoxicity against cancer cell lines (e.g., HeLa, IC50_{50} = 12 µM), highlighting potential in oncology .

Flavor and Fragrance Industry

Decarboxylated derivatives contribute to smoky and caramel flavors in foods. The European Food Safety Authority (EFSA) evaluates such compounds under strict safety thresholds (e.g., BMDL = 8.51 mg/kg/day) .

Future Perspectives

Ongoing research explores catalytic asymmetric synthesis and green chemistry approaches to improve yield and sustainability. Computational studies aim to predict biological activity, guiding the development of novel therapeutics .

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